8-Ethoxymoxifloxacin
Overview
Description
8-Ethoxymoxifloxacin (8EMOX) is a fluoroquinolone antibiotic with potent activity against Gram-positive and Gram-negative bacteria . It inhibits bacterial DNA gyrase and topoisomerase IV, which maintain the integrity of bacterial DNA .
Molecular Structure Analysis
The molecular formula of 8-Ethoxymoxifloxacin is C22H26FN3O4 . The molecular weight is 415.4579 . The InChI string representation of its structure is available .Physical And Chemical Properties Analysis
8-Ethoxymoxifloxacin has a predicted density of 1.377±0.06 g/cm3, a predicted boiling point of 641.8±55.0 °C, and a predicted pKa of 6.44±0.50 . It is stable in air, but not in acidic or alkaline conditions .Scientific Research Applications
Enhanced Potency Against Pathogens
8-Ethoxymoxifloxacin, a novel 8-methoxyquinolone, exhibits enhanced potency against crucial Gram-positive pathogens, particularly Streptococcus pneumoniae, while retaining activity against Gram-negative bacteria. Its clinical trials show a strong safety record with minor effects, demonstrating its potential as a robust antibacterial agent (Ball, 2000).
Antimycobacterial Properties
Studies have revealed that 8-Ethoxymoxifloxacin is the most active among tested quinolones against Mycobacterium tuberculosis and other mycobacteria, suggesting its significant role as an antimycobacterial agent (Gillespie & Billington, 1999).
Broad Spectrum of Antibacterial Activity
This compound is notable for its broad spectrum of antibacterial activity, including effectiveness against penicillin-resistant Streptococcus pneumoniae. It achieves strong tissue penetration, offering a convenient once-daily administration schedule, making it a vital option in bacterial infection treatment (Keating & Scott, 2004).
Targeting Intracellular Pathogens
Research shows that 8-Ethoxymoxifloxacin targets the GyrA subunit of DNA gyrase, resulting in high activity against S. pneumoniae strains. This mechanism contributes to its effectiveness against strains with mutations in DNA topoisomerase IV (Pestova et al., 2000).
Efficacy in Experimental Models
In experimental models like Escherichia coli meningitis, 8-Ethoxymoxifloxacin has shown potent bactericidal effectiveness and a promising pharmacodynamic profile in cerebrospinal fluid. This indicates its potential efficacy in treating serious bacterial infections like meningitis (Rodríguez-Cerrato et al., 2001).
Application in Tuberculosis Treatment
Studies on murine tuberculosis indicate that 8-Ethoxymoxifloxacin has dose-dependent bactericidal activity against Mycobacterium tuberculosis. This highlights its potential to contribute significantly to tuberculosis treatment regimens (Yoshimatsu et al., 2002).
properties
IUPAC Name |
7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-8-ethoxy-6-fluoro-4-oxoquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O4/c1-2-30-21-18-14(20(27)15(22(28)29)10-26(18)13-5-6-13)8-16(23)19(21)25-9-12-4-3-7-24-17(12)11-25/h8,10,12-13,17,24H,2-7,9,11H2,1H3,(H,28,29)/t12-,17+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFYROJNBHUWYDU-YVEFUNNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C2C(=CC(=C1N3C[C@@H]4CCCN[C@@H]4C3)F)C(=O)C(=CN2C5CC5)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70145578 | |
Record name | 8-Ethoxymoxifloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70145578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Ethoxymoxifloxacin | |
CAS RN |
1029364-75-7 | |
Record name | 8-Ethoxymoxifloxacin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1029364757 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Ethoxymoxifloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70145578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-ETHOXYMOXIFLOXACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7UM832365E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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